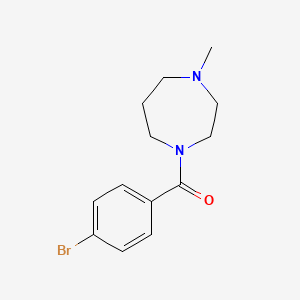

1-(4-bromobenzoyl)-4-methyl-1,4-diazepane

Overview

Description

1-(4-bromobenzoyl)-4-methyl-1,4-diazepane, also known as BBMD, is a chemical compound that has been widely used in scientific research due to its unique properties. BBMD is a diazepane derivative that contains a benzoyl group and a bromine atom on its structure.

Scientific Research Applications

1-(4-bromobenzoyl)-4-methyl-1,4-diazepane has been used in various scientific research studies, including drug discovery, neuroscience, and cancer research. This compound has been found to exhibit potent antiproliferative activity against cancer cells and has been used as a lead compound for developing new anticancer agents. Additionally, this compound has been used to study the role of GABA receptors in the central nervous system and has been found to modulate the activity of these receptors.

Mechanism of Action

The mechanism of action of 1-(4-bromobenzoyl)-4-methyl-1,4-diazepane is not fully understood; however, it has been suggested that this compound acts as a positive allosteric modulator of GABA receptors. GABA receptors are involved in the regulation of neurotransmitter release and play a crucial role in the central nervous system. This compound has been found to enhance the activity of GABA receptors, leading to increased inhibitory neurotransmitter release.

Biochemical and Physiological Effects:

This compound has been found to exhibit various biochemical and physiological effects, including antiproliferative activity against cancer cells, modulation of GABA receptor activity, and sedative effects. This compound has also been found to exhibit potent anticonvulsant activity and has been used as a lead compound for developing new anticonvulsant drugs.

Advantages and Limitations for Lab Experiments

1-(4-bromobenzoyl)-4-methyl-1,4-diazepane has several advantages for lab experiments, including its potent antiproliferative activity against cancer cells, its ability to modulate GABA receptor activity, and its anticonvulsant properties. However, this compound has several limitations, including its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 1-(4-bromobenzoyl)-4-methyl-1,4-diazepane, including the development of new anticancer agents based on this compound's structure, the investigation of this compound's effects on other neurotransmitter systems, and the development of new anticonvulsant drugs based on this compound's properties. Additionally, the study of this compound's effects on other physiological systems, such as the immune system, could lead to the development of new therapies for various diseases.

Synthesis Methods

1-(4-bromobenzoyl)-4-methyl-1,4-diazepane can be synthesized using a multistep process that involves the reaction of 4-bromobenzoyl chloride with 4-methyl-1,4-diazepane in the presence of a base such as triethylamine. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified using column chromatography.

properties

IUPAC Name |

(4-bromophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O/c1-15-7-2-8-16(10-9-15)13(17)11-3-5-12(14)6-4-11/h3-6H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSTLHVQLTREDLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201325114 | |

| Record name | (4-bromophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201325114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47199927 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

898158-79-7 | |

| Record name | (4-bromophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201325114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS*,6aR*)-5-(3-fluorobenzyl)-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5344147.png)

![1-[(4-methyl-1H-imidazol-5-yl)carbonyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5344176.png)

![1-(3,4-dichlorophenyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one](/img/structure/B5344181.png)

![2-[2-(2-furyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5344186.png)

![7-acetyl-6-(2,4-dichlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5344197.png)

![1-ethyl-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-oxo-1,2-dihydropyridine-4-carboxamide](/img/structure/B5344215.png)

![3-{1-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H-imidazol-2-yl}benzonitrile](/img/structure/B5344222.png)

![3-chloro-4-ethoxy-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5344233.png)

![4-{[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5344237.png)

![N-{1-{[(2-hydroxyethyl)amino]carbonyl}-2-[5-(4-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B5344242.png)